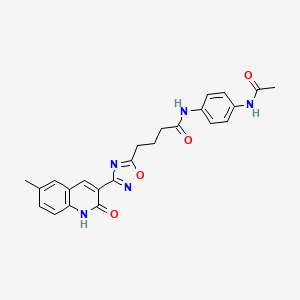
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TMOB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. TMOB has been found to modulate the activity of certain ion channels in the brain, which makes it a promising candidate for studying the role of these channels in various physiological and pathological processes.
Wirkmechanismus
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects on ion channels by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the site of binding. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to interact with multiple types of ion channels, including TRPA1, TASK, and others.
Biochemical and Physiological Effects:
The effects of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide on ion channels can have a wide range of biochemical and physiological effects. For example, modulation of TRPA1 channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce pain and inflammation in animal models. Inhibition of TASK channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to increase neuronal excitability, which could have implications for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target these channels and study their function in a more controlled manner. However, one limitation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is its relatively low potency compared to other ion channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which could limit its utility in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of more potent analogs of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide that could be used in experiments at lower concentrations. Another area of interest is the investigation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's effects on other types of ion channels, which could provide new insights into the role of these channels in various physiological processes. Finally, there is potential for the development of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide-based therapies for the treatment of pain, inflammation, and neurological disorders.
Synthesemethoden
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with N-(2-bromoethyl)benzamide to form 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been used in various scientific studies to investigate the role of ion channels in the brain. For example, 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation and inflammation. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been found to inhibit the activity of TASK channels, which are involved in regulating neuronal excitability.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-7-5-12(6-8-14)19-22-17(29-23-19)11-21-20(24)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGQMSYEMKUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)









